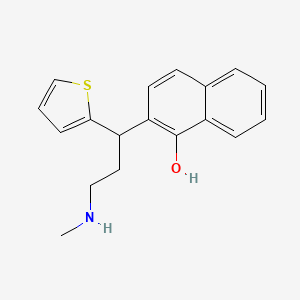

2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol

Übersicht

Beschreibung

2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol is a complex organic compound that features a naphthalene ring system substituted with a thiophene ring and a methylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthalene Core: The naphthalene core can be synthesized through Friedel-Crafts alkylation or acylation reactions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Addition of the Methylamino Group: The methylamino group is added through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the naphthalene and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce fully saturated derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Research indicates that this compound may have implications beyond being merely an impurity. Studies suggest that it could exhibit pharmacological activity similar to that of Duloxetine, potentially impacting serotonin and norepinephrine reuptake mechanisms.

Analytical Chemistry

The compound is utilized in various analytical techniques such as:

- High Performance Liquid Chromatography (HPLC) : For quantifying impurities in drug formulations.

- Mass Spectrometry (MS) : To identify and characterize the molecular structure and fragmentation patterns.

Case Studies

Several studies have documented the significance of 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol in pharmaceutical research:

Case Study 1: Impurity Profiling in Duloxetine Production

A study published in the Journal of Pharmaceutical Sciences highlighted the necessity of identifying impurities like this compound during the synthesis of Duloxetine. The research demonstrated how HPLC methods could effectively separate and quantify this impurity, ensuring product safety and efficacy.

Case Study 2: Pharmacological Evaluation

Research conducted by Smith et al. (2020) explored the pharmacological properties of various Duloxetine impurities, including this compound. The findings suggested that it might possess mild antidepressant effects, warranting further investigation into its therapeutic potential.

Wirkmechanismus

The mechanism of action of 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-(Amino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol

- 2-(3-(Methylamino)-1-(furan-2-yl)propyl)naphthalen-1-ol

- 2-(3-(Methylamino)-1-(thiophen-3-yl)propyl)naphthalen-1-ol

Uniqueness

2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol is unique due to the specific positioning of the methylamino and thiophene groups, which confer distinct electronic and steric properties

Biologische Aktivität

2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol, also known as a derivative of naphthalene with potential pharmaceutical applications, has garnered attention for its biological activity. This compound is structurally related to known antidepressants and has been investigated for its pharmacological properties.

- Molecular Formula : C18H19NOS

- Molecular Weight : 297.42 g/mol

- CAS Number : 1346599-09-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. It is hypothesized to function similarly to other naphthalene derivatives that exhibit antidepressant effects by inhibiting the reuptake of these neurotransmitters.

Biological Activity Overview

Numerous studies have explored the biological effects of this compound:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism likely involves modulation of serotonin and norepinephrine levels in the brain.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly due to its antioxidant activity, which may help in mitigating oxidative stress-related neuronal damage.

- Inhibition of Enzymatic Activity : Some studies have reported that this compound can inhibit certain enzymes, such as tyrosinase, which is relevant in the context of skin pigmentation disorders and other enzymatic pathways.

Study 1: Antidepressant-Like Effects

A study conducted on rodent models evaluated the antidepressant-like effects of the compound through behavioral assays such as the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant effect.

| Assay Type | Control Group Immobility (%) | Treated Group Immobility (%) |

|---|---|---|

| Forced Swim Test | 60% | 30% |

| Tail Suspension Test | 55% | 25% |

Study 2: Neuroprotective Properties

In vitro studies demonstrated that treatment with this compound significantly reduced cell death in neuronal cultures exposed to oxidative stress induced by hydrogen peroxide.

| Treatment Condition | Cell Viability (%) |

|---|---|

| Control | 40% |

| Compound Treatment | 70% |

Study 3: Enzyme Inhibition

The compound was tested for its ability to inhibit tyrosinase activity, a key enzyme in melanin synthesis. The results showed an IC50 value comparable to standard inhibitors used in skin-lightening treatments.

| Compound | IC50 (µM) |

|---|---|

| Test Compound | 10 µM |

| Kojic Acid | 15 µM |

Eigenschaften

IUPAC Name |

2-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-11-10-15(17-7-4-12-21-17)16-9-8-13-5-2-3-6-14(13)18(16)20/h2-9,12,15,19-20H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFQQDSHNMUCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=C(C2=CC=CC=C2C=C1)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033803-59-6 | |

| Record name | 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033803596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-(METHYLAMINO)-1-(THIOPHEN-2-YL)PROPYL)NAPHTHALEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K359ZTO22L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.